5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of difluoromethyl groups at the 5 and 7 positions of the pyrazolo[1,5-a]pyrimidine ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds containing difluoromethyl groups. For instance, the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate with 1,1,5,5-tetrafluoropentane-2,4-dione in the presence of acetic acid can yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The difluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are limited.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acetic acid, trifluoroacetic acid, and various nucleophiles. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups replacing the difluoromethyl groups .
Scientific Research Applications
5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl groups can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of specific biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Similar structure but with trifluoromethyl groups instead of difluoromethyl groups.
7-Difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine: Contains a phenyl group at the 5 position.
5-Cyclopropyl-7-difluoromethylpyrazolo[1,5-a]pyrimidine: Contains a cyclopropyl group at the 5 position.
Uniqueness
The presence of difluoromethyl groups at both the 5 and 7 positions makes 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine unique. These groups can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages in specific applications compared to similar compounds.
Properties
Molecular Formula |
C8H6F4N4 |
---|---|
Molecular Weight |
234.15 g/mol |
IUPAC Name |
5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C8H6F4N4/c9-7(10)3-1-4(8(11)12)16-6(14-3)2-5(13)15-16/h1-2,7-8H,(H2,13,15) |
InChI Key |
KAAIDCXDLUIQIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=CC(=N2)N)N=C1C(F)F)C(F)F |
Origin of Product |
United States |
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